Product packaging for Cyanomethoxypyrimidine(Cat. No.:CAS No. 1849272-26-9)

Cyanomethoxypyrimidine

Cat. No.: B2368215
CAS No.: 1849272-26-9
M. Wt: 135.126
InChI Key: NTZCHHGNCVIJLG-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Synthetic Chemistry

The pyrimidine scaffold is a fundamental heterocyclic aromatic organic compound, belonging to the diazine family, with a six-membered ring containing two nitrogen atoms at positions 1 and 3. researchgate.net This core structure is of immense importance in medicinal chemistry and drug discovery, serving as the foundation for a vast array of biologically active compounds. researchgate.net The significance of the pyrimidine ring is underscored by its presence in the essential building blocks of life: the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA. wikipedia.orgscialert.net

In advanced synthetic chemistry, the pyrimidine framework is considered a "privileged scaffold" due to its versatile reactivity and ability to be readily functionalized. bohrium.combenthamdirect.com The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic substitution reactions, particularly at the 2, 4, and 6 positions. wikipedia.orgscialert.net This reactivity allows for the strategic introduction of various substituents, enabling the synthesis of a wide range of structurally diverse analogs. benthamdirect.comresearchgate.net The synthetic adaptability of pyrimidines has made them a cornerstone for the development of new therapeutic agents and materials. benthamdirect.comresearchgate.net Researchers can modify the pyrimidine core to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules, which is crucial for optimizing their biological activity and other characteristics. bohrium.com

The broad utility of pyrimidine derivatives extends beyond medicinal applications into materials science, where they are investigated for use in liquid crystals and fluorescent materials. mdpi.com The ability to create large libraries of substituted pyrimidines through various synthetic methods, including multicomponent reactions like the Biginelli reaction, further cements the role of this scaffold as a vital tool in modern chemical research. mdpi.com

Historical Trajectories and Current Paradigms in Pyrimidine Chemical Research

The history of pyrimidine chemistry dates back to the late 18th and early 19th centuries with the isolation of pyrimidine-related compounds like uric acid and alloxan. mdpi.com However, the systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. mdpi.com The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. mdpi.com

Early research was largely focused on understanding the fundamental chemistry and properties of pyrimidines, driven by their discovery as components of nucleic acids. This foundational work laid the groundwork for the explosion of research into their biological activities. Over the past several decades, the paradigm has shifted towards the targeted design and synthesis of pyrimidine derivatives as therapeutic agents. bohrium.combenthamdirect.com This has led to the development of numerous drugs with a pyrimidine core, targeting a wide range of diseases.

Current research continues to build on this legacy, with a strong focus on developing novel synthetic methodologies that are more efficient, sustainable, and allow for greater molecular diversity. nih.gov There is a significant emphasis on creating fused and substituted pyrimidine derivatives with enhanced biological potency and selectivity. bohrium.com Modern approaches often involve computational modeling and data-driven methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, to predict the biological activity of new compounds before they are synthesized. mdpi.com This integration of computational chemistry with traditional synthetic techniques represents the current state-of-the-art in pyrimidine research, enabling a more rational approach to drug discovery and materials science.

Academic Research Focus and Objectives for Substituted Pyrimidine Compounds

The academic research focus on substituted pyrimidine compounds is broad and multidisciplinary, reflecting the scaffold's versatility. A primary objective is the discovery of novel bioactive molecules for a wide range of therapeutic applications. benthamdirect.comresearchgate.net Researchers are actively investigating pyrimidine derivatives for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system-active agents. researchgate.netbenthamdirect.comresearchgate.net

A key area of investigation is the synthesis and evaluation of 2,4,6-trisubstituted pyrimidines, where modifications at these positions can significantly influence biological activity. researchgate.net For instance, research has shown that introducing specific substituents can lead to potent and selective inhibitors of biological targets like enzymes and receptors. mdpi.com The development of new synthetic routes to access novel substituted pyrimidines remains a major focus, with an emphasis on one-pot reactions and green chemistry principles to improve efficiency and reduce environmental impact. nih.gov

Another significant objective is the elucidation of structure-activity relationships (SAR). bohrium.com By systematically altering the substituents on the pyrimidine ring and studying the effects on biological activity, researchers can develop models that guide the design of more potent and selective compounds. bohrium.commdpi.com This includes the investigation of how different functional groups impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective drugs.

In the context of specific compounds like cyanomethoxypyrimidine, academic research would aim to understand its unique chemical properties and potential applications. For example, studies on 6-methyl-2-methylthio-4-cyanomethoxypyrimidine have explored its synthesis and reactivity with nucleophilic reagents. lmaleidykla.lt The objectives of such research include expanding the synthetic utility of cyanomethoxy-substituted pyrimidines and exploring the biological activities of the resulting novel compounds. lmaleidykla.ltelectronicsandbooks.com

PropertyValue
Chemical Formula C4H4N2
Molar Mass 80.088 g·mol−1
Density 1.016 g·cm−3
Melting Point 20 to 22 °C
Boiling Point 123 to 124 °C
Solubility in Water Miscible
Acidity (pKa) 1.10 (for the protonated form)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B2368215 Cyanomethoxypyrimidine CAS No. 1849272-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-2-yloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZCHHGNCVIJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Cyanomethoxypyrimidine Systems

Ring Transformation and Skeletal Rearrangement Processes

Recent advances in synthetic methodology have enabled the transformation of the stable pyrimidine (B1678525) ring into other heterocyclic systems. These skeletal rearrangements provide powerful tools for structural diversification in drug discovery. nih.govdigitellinc.com

A notable transformation is the conversion of pyrimidines into pyridines, which can be achieved through a "deconstruction-reconstruction" approach. researchgate.netresearchgate.net This strategy typically involves:

N-Activation: The pyrimidine is first activated by reacting with an agent like triflic anhydride (B1165640) (Tf2O) and an aniline (B41778) to form an N-arylpyrimidinium salt.

Ring Opening: The activated pyrimidinium salt undergoes nucleophilic attack and ring cleavage, often with an amine like pyrrolidine, to generate a three-carbon vinamidinium salt intermediate. acs.org

Recyclization: This intermediate is then reacted with a species that can provide the remaining atoms for the new pyridine (B92270) ring. For example, condensation with a ketone-derived enolate in the presence of an ammonium (B1175870) salt (like ammonium acetate) can furnish a substituted pyridine. researchgate.net

For a cyanomethoxypyrimidine, this sequence would allow the atoms of the original pyrimidine core to be reassembled into a pyridine ring bearing different substituents, offering a route to novel chemical scaffolds.

The same deconstruction-reconstruction principle can be applied to synthesize five-membered azole rings from a pyrimidine core. nih.gov Azoles, such as pyrazoles and isoxazoles, are prevalent motifs in pharmaceuticals. aip.orgnih.gov

The key intermediate derived from the pyrimidine ring-opening is an iminoenamine, a versatile building block analogous to a 1,3-dicarbonyl compound. nih.gov This intermediate can undergo cyclization with various reagents:

Reaction with hydroxylamine (NH2OH) leads to the formation of an isoxazole . nih.gov

Reaction with hydrazine (N2H4) or its derivatives yields a pyrazole . nih.gov

This strategy allows for "scaffold hopping," where the pyrimidine core of a complex molecule is converted into an azole, potentially altering its biological activity in a desirable way. A this compound could thus serve as a precursor to a variety of substituted cyanomethoxy-phenyl azoles or other related heterocycles.

The deconstruction-reconstruction strategy represents a paradigm shift in modifying heterocyclic compounds. Instead of functionalizing an existing ring, this method breaks it down into a simpler, reactive intermediate that can be rebuilt into diverse new structures. nih.govresearchgate.net

The process begins with the transformation of the pyrimidine into an N-arylpyrimidinium salt, which facilitates the subsequent cleavage of the C2-N1 bond to yield a stable iminoenamine or vinamidinium salt. nih.gov This three-carbon fragment is the key to diversification. By choosing different cyclization partners, a wide array of new heterocycles can be accessed from a single pyrimidine starting material. nih.gov For instance, reacting the iminoenamine intermediate with guanidine (B92328) can reconstruct a new, 2-amino-substituted pyrimidine ring. nih.gov

This methodology is particularly valuable in structure-activity relationship (SAR) studies, where rapid diversification of a lead compound is necessary. It allows chemists to replace the pyrimidine core of a bioactive molecule with other rings like pyridines or azoles, which would be difficult to achieve through traditional synthesis. nih.govnih.gov

Table 2: Deconstruction-Reconstruction Pathways for a Pyrimidine Core

Starting Heterocycle Key Intermediate Cyclization Partner Resulting Heterocycle Reference
Pyrimidine Iminoenamine Guanidine 2-Aminopyrimidine nih.gov
Pyrimidine Iminoenamine Hydroxylamine Isoxazole nih.gov
Pyrimidine Iminoenamine Hydrazine Pyrazole nih.gov
Pyrimidine Vinamidinium Salt Ketone Enolate + NH4OAc Pyridine researchgate.net

Theoretical and Experimental Mechanistic Elucidation

The elucidation of reaction mechanisms in pyrimidine chemistry is crucial for understanding their reactivity and for the rational design of synthetic pathways. A combination of theoretical and experimental approaches provides a comprehensive picture of the electronic and structural changes that occur during a chemical transformation. For this compound systems, while specific studies may be limited, a wealth of information from related substituted pyrimidines allows for a detailed exploration of the mechanistic principles governing their reactions.

Quantum Chemical Computed Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. rsc.org Methods such as Density Functional Theory (DFT) are frequently employed to model the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates. dntb.gov.ua

For pyrimidine systems, computational studies have provided significant insights into various reaction types. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient pyrimidines, quantum chemical calculations can map out the entire reaction pathway. This includes the initial nucleophilic attack, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the leaving group. The calculations can reveal the geometry of the transition states and the activation energies associated with each step, thereby identifying the rate-determining step of the reaction.

In the context of a hypothetical this compound, the positions of the cyano and methoxy (B1213986) groups on the pyrimidine ring would significantly influence the regioselectivity of nucleophilic attack. Quantum chemical calculations could predict the most likely site of attack by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and the partial atomic charges on the ring carbons. For example, in the hydrolysis of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, DFT calculations of the reaction energy profiles for nucleophilic attack at the two chloro-substituted positions were used to predict the high selectivity of the reaction at one of the positions, with a calculated difference in activation energies of 6.62 kcal/mol.

Furthermore, quantum chemical methods can be used to study more complex reaction mechanisms, such as ring-opening and rearrangement reactions. These calculations can help to elucidate the feasibility of different proposed mechanisms by comparing the energetics of the various possible pathways.

Table 1: Calculated Activation Energies for Competing SNAr Reactions

Reaction SiteCalculated Activation Energy (kcal/mol)Predicted Outcome
C128.45Favored
C235.07Disfavored

Kinetic and Thermodynamic Analyses of Pyrimidine Reactions

Experimental kinetic and thermodynamic studies provide crucial data to validate and complement the insights gained from theoretical calculations. Kinetic analysis involves measuring the rate of a reaction under various conditions to determine the rate law and the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.net Thermodynamic analysis, on the other hand, focuses on the energy changes between reactants and products, determining quantities like the Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and entropy of reaction (ΔS). nih.gov

For substituted pyrimidines, kinetic studies of nucleophilic aromatic substitution reactions have revealed important structure-reactivity relationships. The rate of substitution is highly dependent on the nature of the substituent, the leaving group, and the incoming nucleophile. For instance, electron-withdrawing groups, such as a cyano group, are known to activate the pyrimidine ring towards nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups, like a methoxy group, generally decrease the rate of nucleophilic substitution.

A comprehensive study on 2-sulfonylpyrimidines demonstrated that the reaction rates for nucleophilic substitution could be finely tuned by introducing electron-withdrawing or electron-donating groups on the pyrimidine ring. The introduction of a trifluoromethyl group or an electron-deficient aromatic system resulted in a rate acceleration of up to 1000-fold. This highlights the profound effect of substituents on the reactivity of the pyrimidine core.

Table 2: Kinetic Data for the Reaction of 2-Sulfonylpyrimidines with a Thiol Nucleophile

Substituent at Position 5Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹)Relative Rate
-H0.11
-OMe0.010.1
-CF₃10100
-NO₂1001000

Computational Chemistry Approaches in Cyanomethoxypyrimidine Analogue Design

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules, which in turn govern their reactivity and intermolecular interactions.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of pyrimidine (B1678525) derivatives. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as ionization potentials and electron affinities. For pyrimidine systems, DFT is employed to determine the distribution of electron density and to identify the most likely sites for electrophilic and nucleophilic attack. These calculations are crucial for understanding the reactivity of the pyrimidine ring and the influence of substituents like the cyano and methoxy (B1213986) groups in cyanomethoxypyrimidine.

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound analogues, MO analysis helps in predicting their reactivity in various chemical reactions and their potential to interact with biological targets. Reactivity indices such as chemical hardness, softness, and electronegativity, derived from MO energies, provide quantitative measures of a molecule's reactivity.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer insights into the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound analogues, docking studies are instrumental in identifying potential protein targets and elucidating the binding modes of these compounds. For instance, in a study of pyrimidine derivatives, a compound featuring a cyano group (compound 4a) was identified through molecular docking to have a high binding score with the 1HCK receptor, with a binding energy of -7.7 kcal/mol nih.gov. The docking results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is invaluable for the rational design of more potent and selective inhibitors.

Compound Binding Energy (kcal/mol) Receptor
Compound 4a (cyano derivative)-7.71HCK
Compound 4c (chloro derivative)-7.91HCK
Compound 4h-7.51HCK
Compound 4b-7.41HCK

This table is based on data from a molecular docking study on pyrimidine derivatives and is for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-receptor complexes over time. For this compound analogues, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the movement of atoms over a period of time, researchers can observe how the ligand and protein adapt to each other and confirm the persistence of key interactions. This provides a more realistic and accurate representation of the binding event than static docking poses.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics involves the use of computational methods to analyze and manage chemical data. Together, these approaches are powerful tools in drug discovery.

For pyrimidine derivatives, QSAR models can be developed to predict their biological activity based on various molecular descriptors. These descriptors can be derived from the 2D or 3D structure of the molecules and can represent steric, electronic, and hydrophobic properties. By identifying the key molecular features that contribute to the desired biological activity, QSAR models can guide the design of new this compound analogues with improved potency and selectivity. For example, a study on pyrimidine derivatives might establish that the presence of an electron-withdrawing group, such as a cyano group, at a specific position on the phenyl ring enhances biological activity nih.gov. This insight can then be used to prioritize the synthesis of new compounds with similar features.

Development and Validation of Predictive QSAR Models for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR models are instrumental in predicting the therapeutic potential of novel analogues.

The development of a robust QSAR model begins with the compilation of a dataset of pyrimidine derivatives with known biological activities. nih.gov The three-dimensional structures of these molecules are then optimized using computational methods like the MM2 algorithm. nih.gov A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are subsequently calculated.

Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods employed to construct QSAR models. nih.gov MLR generates a linear equation that relates the biological activity to a selection of molecular descriptors, while ANN, a non-linear approach, can capture more complex relationships. nih.gov

The predictive power and robustness of the developed QSAR models are rigorously assessed through a process of validation. nih.gov This involves both internal and external validation techniques. A crucial aspect of validation is ensuring that the model is not a result of chance correlation, which is often checked using the Y-randomization test. nih.gov

Table 1: Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). > 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out). > 0.5
R²pred (External Validation R²) A measure of the predictive ability of the model on an external test set. > 0.5

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | A lower value indicates a better fit. |

For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors reported an R² value of 0.889 for an MLR model and 0.998 for an ANN model, indicating a strong correlation between the descriptors and the biological activity. nih.gov The lower RMSE and higher Q² value for the ANN model suggested its superior predictive capability over the MLR model for that particular dataset. nih.gov

Computational Characterization via Molecular Descriptors

Molecular descriptors are fundamental to QSAR and other computational chemistry methods, as they encode the structural and physicochemical features of a molecule into a numerical format. nih.gov For pyrimidine derivatives, a wide array of descriptors can be calculated to characterize their properties. These descriptors are broadly categorized as 1D, 2D, and 3D.

Software such as DRAGON is widely used to calculate a diverse range of these descriptors. nih.gov The selection of appropriate descriptors is a critical step in building a predictive QSAR model.

Some of the key molecular descriptors used in the study of pyrimidine derivatives include:

2D-Autocorrelation descriptors: These descriptors are calculated from the molecular graph and describe how the values of a certain property are correlated at different topological distances. researchpublish.com

Topological descriptors: These are based on the 2D representation of the molecule and include indices that describe molecular size, shape, and branching.

Electronic descriptors: These relate to the electronic structure of the molecule and include properties such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: These quantify the lipophilicity of a molecule, a critical property for drug absorption and distribution.

Table 2: Examples of Molecular Descriptors and Their Significance

Descriptor Class Example Descriptor Significance in Drug Design
3D-MoRSE Mor16m Can be related to the steric interactions of the molecule with its target.
2D-Autocorrelation GATS3e Can describe the distribution of electronegativity within the molecule.
Electronic Dipole Moment Influences the solubility of the molecule and its ability to engage in polar interactions.

| Hydrophobic | LogP | A measure of the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. |

The careful selection and interpretation of these descriptors provide valuable insights into the structure-activity relationships of pyrimidine analogues, guiding the design of new compounds with improved properties.

In Silico ADMET Prediction Methodologies for Chemical Characterization

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery process. In silico ADMET prediction offers a rapid and cost-effective means to evaluate these properties for novel this compound analogues, helping to identify potential liabilities early in the design phase.

A variety of computational tools and methodologies are available to predict ADMET parameters. These often rely on predictive models built from large datasets of compounds with experimentally determined ADMET properties. For pyrimidine derivatives, these predictions can help to ensure that newly designed analogues possess favorable pharmacokinetic and safety profiles.

Key ADMET parameters that are commonly predicted in silico include:

Aqueous Solubility: This affects the absorption of a drug from the gastrointestinal tract.

Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system.

CYP450 Inhibition: Predicts the potential for drug-drug interactions.

Hepatotoxicity: Assesses the risk of liver damage.

Carcinogenicity and Mutagenicity: Predicts the potential for causing cancer or genetic mutations.

Table 3: Predicted ADMET Properties for a Hypothetical this compound Analogue

ADMET Property Predicted Value/Classification Interpretation
Aqueous Solubility (LogS) -3.5 Moderately soluble.
BBB Permeability High Likely to cross the blood-brain barrier.
CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions mediated by this enzyme.
Hepatotoxicity Low risk Unlikely to cause liver damage.

| Carcinogenicity | Negative | Not predicted to be carcinogenic. |

By evaluating these parameters for a series of designed this compound analogues, medicinal chemists can prioritize the synthesis of compounds with the most promising ADMET profiles, increasing the likelihood of developing a successful drug.

Conformational Landscape Analysis and Intermolecular Bonding Interactions

The three-dimensional conformation of a molecule and its ability to form intermolecular interactions are critical determinants of its biological activity. Conformational analysis and the study of intermolecular bonding are therefore essential aspects of the computational design of this compound analogues.

The conformational landscape of a molecule describes the range of shapes it can adopt due to the rotation of single bonds. Understanding this landscape is important because the biologically active conformation may not be the lowest energy conformation. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational space of a molecule and identify low-energy conformers.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern how a molecule interacts with its biological target. The pyrimidine ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, a key feature in molecular recognition. acs.org

Computational techniques used to study these aspects include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and intermolecular interactions of a system.

Quantum Chemical Calculations: These methods can be used to accurately calculate the energies of different conformations and the strengths of intermolecular interactions.

Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts in a crystal structure and can be used to quantify the nature and extent of these interactions. nih.gov

Table 4: Common Intermolecular Interactions in Pyrimidine Derivatives

Interaction Type Description Significance
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Crucial for the specific binding of a drug to its target protein or nucleic acid.
π-π Stacking An attractive, noncovalent interaction between aromatic rings. Contributes to the stability of the drug-target complex.

A thorough understanding of the conformational preferences and intermolecular bonding capabilities of this compound analogues is vital for designing molecules that can effectively bind to their intended biological target with high affinity and selectivity.

Spectroscopic and Advanced Characterization Methodologies for Substituted Pyrimidines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Unambiguous Structural Elucidation via ¹H NMR and ¹³C NMR

¹H NMR spectroscopy would be utilized to identify the number of chemically non-equivalent protons, their multiplicity (splitting patterns), and their relative ratios. For a hypothetical cyanomethoxypyrimidine, one would expect to observe distinct signals for the protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the cyanomethyl group. The chemical shifts (δ) of these protons would be indicative of their electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring, the methoxy group, the cyanomethyl group, and the nitrile carbon would provide crucial information for structural confirmation.

Table 1: Hypothetical ¹H NMR Data for a Substituted this compound

Proton Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine-H 7.0 - 8.5 Singlet/Doublet 1H
Methoxy (-OCH₃) 3.8 - 4.2 Singlet 3H

Table 2: Hypothetical ¹³C NMR Data for a Substituted this compound

Carbon Hypothetical Chemical Shift (δ, ppm)
Pyrimidine-C (Aromatic) 140 - 160
Methoxy (-OCH₃) 50 - 60
Cyanomethyl (-CH₂CN) 30 - 40

Note: The data presented in these tables is hypothetical and serves as an illustrative example due to the lack of available experimental data.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is crucial for identifying long-range correlations between protons and carbons (typically over two to three bonds). This technique would be instrumental in connecting the various fragments of the molecule, such as linking the methoxy and cyanomethyl groups to the pyrimidine ring.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to observe key absorption bands corresponding to:

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹, characteristic of a nitrile group.

C-O stretch: A strong band in the region of 1000-1300 cm⁻¹ for the ether linkage of the methoxy group.

C=N and C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.

C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the methoxy and cyanomethyl groups, and potentially above 3000 cm⁻¹ for any aromatic C-H bonds on the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring, being an aromatic heterocycle, would be expected to exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λmax) would be influenced by the nature and position of the substituents on the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule breaks apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel pyrimidine derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. This level of accuracy allows for the unambiguous determination of a molecule's elemental formula.

The process involves ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI) to prevent significant fragmentation and keep the molecular ion intact. nih.gov The instrument's high resolving power distinguishes between ions of the same nominal mass but different elemental compositions (isobaric ions). For a substituted pyrimidine, HRMS can confirm the presence of nitrogen, oxygen, and specific isotopes, thereby verifying its chemical formula against the theoretical value. This technique is a critical first step in structural confirmation, providing a high degree of confidence in the compound's identity before more complex structural analyses are undertaken. For instance, instruments like the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) provide the high precision necessary for identifying and quantifying pyrimidine metabolites. creative-proteomics.com

Table 1: Hypothetical HRMS Data for a this compound Isomer

Parameter Value
Formula C₆H₅N₃O
Calculated Mass 135.0433 u
Measured Mass 135.0431 u
Mass Error -1.5 ppm

| Ionization Mode | ESI+ |

This interactive table showcases typical data obtained from an HRMS analysis, demonstrating the close correlation between the calculated and measured mass, which confirms the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation patterns. nih.gov In this method, the molecular ion (or a specific precursor ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a "fingerprint" that is characteristic of the molecule's structure.

For pyrimidine derivatives, fragmentation pathways are often predictable and provide valuable structural information. Common fragmentation events include:

Loss of Substituents: Functional groups attached to the pyrimidine ring are often lost as neutral molecules or radicals. For a this compound, this could involve the loss of a methyl radical (•CH₃) from the methoxy group or the elimination of carbon monoxide (CO). sphinxsai.comcdnsciencepub.com

Ring Cleavage: The pyrimidine ring itself can undergo characteristic cleavages. A common pathway is a retro-Diels-Alder reaction, though this is more prevalent in specific types of fused pyrimidine systems. nih.gov More typically, the ring fragments through the sequential loss of small molecules like hydrogen cyanide (HCN) or cyanamide, driven by the stable aromatic nature of the pyrimidine core. acs.org

Studies on 2-methoxypyrimidine (B189612) derivatives have shown that the fragmentation pathways are significantly affected by the 2-O-methyl group. nih.gov The analysis of these fragmentation patterns, often aided by deuterium (B1214612) labeling experiments, allows researchers to confirm the connectivity of atoms and the specific substitution pattern on the pyrimidine ring. nih.gov The fragmentation processes are strongly dependent on the structure of the exohedral moieties and protonation sites. nih.gov

Table 2: Common Mass Spectral Fragments for Substituted Pyrimidines

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Structural Implication
M+ M - 15 •CH₃ Presence of a methyl group (e.g., methoxy)
M+ M - 28 CO Cleavage involving a carbonyl or methoxy group sphinxsai.comcdnsciencepub.com
M+ M - 27 HCN Fission of the pyrimidine ring

This interactive table details characteristic fragmentation patterns observed in the mass spectra of pyrimidine derivatives, linking neutral losses to specific structural features.

X-ray Crystallography for Solid-State Molecular Architecture

The process requires growing a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays contains information about the arrangement of atoms within the crystal lattice. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise position of each atom in the molecule can be determined.

For substituted pyrimidines, X-ray crystallography can:

Confirm the planar or near-planar structure of the pyrimidine ring.

Determine the precise orientation and conformation of the cyan and methoxy substituents relative to the ring.

Reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which can influence the compound's physical properties.

Crystallographic studies on various pyrimidine derivatives have provided valuable data for understanding their structure-activity relationships and for computational modeling studies. mdpi.comgre.ac.uk

Table 3: Example Crystallographic Data Parameters for a Pyrimidine Derivative

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 8.5 Å, b = 10.2 Å, c = 7.1 Å, β = 95°
Bond Length (C-CN) The distance between the carbon of the ring and the cyano carbon. ~1.45 Å

| Bond Angle (C-O-CH₃) | The angle of the methoxy substituent. | ~117° |

This interactive table presents typical parameters obtained from a single-crystal X-ray diffraction experiment, which define the solid-state structure of a molecule.

Advanced Spectroscopic Techniques for Elucidating Pyrimidine Structure and Dynamics

Beyond mass spectrometry and X-ray crystallography, a range of other spectroscopic techniques are crucial for a comprehensive characterization of substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For a this compound, one would expect to see distinct signals for the methoxy protons and the protons on the pyrimidine ring, with chemical shifts and coupling patterns confirming their relative positions.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. The chemical shifts of the carbons in the pyrimidine ring and the cyano and methoxy groups are indicative of their electronic environment.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons and carbons, confirming the complete structural assignment, especially for complex or isomeric structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.com For this compound, characteristic vibrational bands would be expected for:

C≡N stretch: A sharp, intense absorption band typically appears in the region of 2220-2260 cm⁻¹, confirming the presence of the cyano group.

C-O stretch: Absorptions corresponding to the aryl-alkyl ether linkage of the methoxy group would be observed.

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring itself. vandanapublications.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated π-system of the pyrimidine ring and its substituents gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands (λ_max) can be sensitive to the substitution pattern and the solvent environment.

Together, these advanced spectroscopic methods provide a complementary and comprehensive picture of the structure, connectivity, and electronic properties of this compound, ensuring its unambiguous characterization.

Structure Activity Relationship Sar and Ligand Design Principles for Pyrimidine Scaffolds

Strategic Design for Modulating Chemical Reactivity and Selective Interactions

The chemical reactivity and biological activity of the pyrimidine (B1678525) core can be finely tuned through strategic structural modifications at the 2, 4, 5, or 6 positions. nih.gov This allows for the generation of mono-, di-, tri-, and tetra-substituted derivatives with enhanced selectivity and affinity for their intended biological targets. nih.gov For a molecule like cyanomethoxypyrimidine, the specific placement of the cyano and methoxy (B1213986) groups is a deliberate design choice to modulate its electronic properties and interaction potential.

The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a frequent and critical interaction between pyrimidine-based ligands and their protein targets. nih.gov The introduction of substituents like the methoxy group (a potential hydrogen bond acceptor) and the cyano group (an electron-withdrawing group that can influence the charge distribution of the ring) further diversifies these potential interactions. The design of such molecules often involves considering how these functional groups will be positioned within a target's binding site to maximize favorable interactions, such as hydrogen bonds and hydrophobic interactions. rsc.org For instance, in the design of inhibitors for focal adhesion kinase (FAK), specific substitutions on the pyrimidine scaffold were shown to be crucial for creating hydrogen and hydrophobic bonds with key residues in the protein's active site. rsc.org

Systemic Investigation of Substituent Effects on Pyrimidine Core Performance

The performance of a pyrimidine-based compound is highly dependent on the nature and position of its substituents. The electronic properties of these substituents play a significant role. A systematic study of azo dyes of pyrimidine derivatives revealed that electron-donating groups (like methyl and dimethylamino) and electron-withdrawing groups (like nitro) have a profound impact on the intramolecular hydrogen bonds and photophysical properties of the molecules. researchgate.net

In the case of this compound, the substituents have distinct electronic characteristics:

Cyano Group (-CN): This is a strong electron-withdrawing group. Its presence can decrease the electron density of the pyrimidine ring, affecting its reactivity and the pKa of the nitrogen atoms. This can influence binding affinity and metabolic stability.

Research on the chemical transformation of pyrimidines into pyridines has shown that both the electronic properties and steric hindrance of substituents are critical. chinesechemsoc.org For example, pyrimidines with electron-rich aryl groups at the C4 position generally result in good yields, while those with electron-withdrawing groups have lower yields. chinesechemsoc.org This highlights how substituents govern the reactivity and synthetic accessibility of new pyrimidine derivatives. The interplay of these substituent effects is a key consideration in the design and synthesis of compounds like this compound for specific applications.

Identification and Development of Privileged Pyrimidine Scaffolds in Chemical Space Exploration

The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is due to its recurring presence in a wide range of biologically active compounds and approved drugs, demonstrating its ability to interact with diverse biological targets. nih.govresearchgate.net Pyrimidine and its fused derivatives, such as pyrazolopyrimidines, are core structures in numerous agents, particularly in oncology, where they function as kinase inhibitors. rsc.orgbenthamdirect.com

The development of privileged scaffolds involves creating libraries of compounds based on a common core structure. The pyrimidine scaffold is ideal for this due to its synthetic tractability and the ability to introduce diverse substituents at multiple positions. nih.govnih.gov This allows for a broad exploration of chemical space to identify molecules with desired biological activities. This compound can be viewed as a specific instance within the vast chemical space of substituted pyrimidines, designed to probe particular interactions or confer specific properties. The development of pyrimidine-based drugs often involves structural modifications of these core structures, including substitution with various moieties and rings, to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Fragment-Based Drug Design and Scaffold-Hopping Applications in Pyrimidine Chemistry

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. It begins with screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. youtube.com The pyrimidine ring is an excellent starting point for FBDD due to its small size and versatile substitution patterns.

Scaffold hopping is another important strategy in drug design, where the core structure of a known active molecule is replaced with a different, often isosteric, scaffold to discover new compounds with improved properties. The pyrimidine scaffold is frequently used in this approach. For example, pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitors were rationally designed through scaffold hopping and structural optimization of a known inhibitor, Alisertib. acs.org Similarly, fragment-based design has been used to develop new pyrimidine-quinolone hybrids as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). researchgate.net A hypothetical this compound fragment could serve as a starting point in an FBDD campaign, with the cyano and methoxy groups providing vectors for future chemical elaboration.

Integration of Computational Tools in Guiding SAR Studies for Pyrimidine Derivatives

Computational chemistry plays an indispensable role in modern drug discovery and the study of SAR for pyrimidine derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide valuable insights into how these molecules interact with their targets. rsc.orgnih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of new, unsynthesized pyrimidine derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyrimidine derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for an assessment of the stability of the binding mode and the calculation of binding free energies. rsc.org

These computational tools have been successfully applied to study various pyrimidine derivatives, including inhibitors of focal adhesion kinase (FAK) and the human σ1 receptor. rsc.orgresearchgate.net For this compound, these methods could be used to predict its potential biological targets, understand its binding mode, and guide the design of more potent analogs by suggesting modifications that would enhance its interaction with a target protein.

Future Directions and Emerging Research Avenues in Cyanomethoxypyrimidine Chemistry

Innovation in Novel Synthetic Methodologies and Process Intensification

The future of cyanomethoxypyrimidine synthesis lies in the development of more efficient, safer, and sustainable methods. Traditional synthetic routes are being reimagined, and novel strategies are emerging that offer significant advantages over classical approaches.

One promising direction is the refinement of multi-step syntheses from readily available precursors. For instance, the synthesis of 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile (B154273) can be achieved from 4,6-dichloro-2-(methylthio)pyrimidine. This process involves a sequential substitution with sodium methoxide, oxidation of the methylthio group to a sulfone, and subsequent nucleophilic displacement by a cyanide salt like KCN to introduce the nitrile functionality. mdpi.comresearchgate.net Researchers are focused on optimizing each of these steps to improve yields and reduce reaction times, for example, by modifying reaction conditions to shorten substitution steps from 18 hours to just 2 hours. mdpi.com Another innovative route involves the synthesis of more complex derivatives, such as N-(2-(cyano(4,6-dimethoxypyrimidin-2-yl)methyl)phenyl) substituted amides, through condensation, reduction, and acylation reactions. ciac.jl.cn

A significant leap forward is the development of synthetic pathways that avoid highly toxic reagents. A notable example is a method for preparing 2-cyanopyrimidine (B83486) from 2-methylpyrimidine (B1581581) via a methyl nitrosation reaction followed by dehydration, thereby circumventing the need for hypertoxic cyanides. google.com This approach enhances the safety profile of the synthesis, a critical factor for industrial-scale production.

Beyond the reaction chemistry itself, process intensification is set to revolutionize the production of cyanomethoxypyrimidines. This engineering approach aims to create smaller, cleaner, and more energy-efficient processes. youtube.com Instead of large-scale batch reactors, future syntheses will likely employ continuous-flow reactors or microreactors. cetjournal.it These systems offer superior heat and mass transfer, allowing for safer handling of exothermic reactions and providing more precise control over reaction parameters, which can lead to higher yields and purity. youtube.comcetjournal.it Furthermore, the concept of multifunctional reactors, which combine reaction and separation steps (like reactive distillation) into a single unit, could drastically reduce the size, complexity, and energy consumption of chemical plants producing these compounds. youtube.commdpi.com

Table 1: Comparison of Emerging Synthetic Routes for Cyanopyrimidines
MethodStarting Material(s)Key Transformation(s)Key Advantage(s)Reference
Sulfone Displacement4,6-dichloro-2-(methylthio)pyrimidineMethoxide substitution; Oxidation to sulfone; Nucleophilic displacement with KCNAccess to specific isomers like 4-chloro-6-methoxypyrimidine-2-carbonitrile mdpi.comresearchgate.net
Nitrosation/Dehydration2-methylpyrimidine, Sodium nitriteMethyl nitrosation; Dehydration with POCl₃Avoids the use of highly toxic cyanide reagents, enhancing safety google.com
Multi-step Derivatization2-(2-nitrophenyl)acetonitrile, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidineCondensation, Reduction, AcylationBuilds complex molecular architectures for specific applications ciac.jl.cn

Advancement of Computational and Data-Driven Approaches in Pyrimidine (B1678525) Research

The integration of computational chemistry and data-driven methodologies is rapidly accelerating the pace of discovery in pyrimidine research. These in silico tools offer profound insights into molecular properties and reactivity, enabling researchers to design more effective molecules and experiments while reducing costs and time. nih.gov

Quantum chemistry methods , such as Density Functional Theory (DFT), are being employed to study the electronic and optical properties of cyanopyrimidine derivatives. For example, computational studies on 2-cyanopyrimidine have been used to optimize its structure and predict its potential as an inhibitor of SARS-CoV-2 proteins through molecular docking simulations. researchgate.net These studies can elucidate the fine details of how a molecule like this compound might interact with a biological target, guiding the design of new therapeutic agents.

Furthermore, the rise of machine learning (ML) and artificial intelligence is opening new frontiers. Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activities of pyrimidine derivatives. scirp.org Researchers have successfully used techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to create robust models that can forecast the anti-inflammatory activity of a series of pyrimidines with high accuracy. scirp.org Similarly, data-driven ML models have been developed to predict the performance of pyrimidine derivatives as corrosion inhibitors for carbon steel, a significant application in materials science. researchgate.net These predictive models allow for the high-throughput virtual screening of vast chemical libraries, identifying the most promising candidates for synthesis and experimental testing.

Table 2: Applications of Computational and Data-Driven Methods in Pyrimidine Research
MethodologyApplicationKey Insights ProvidedReference
Density Functional Theory (DFT)Molecular property predictionOptimized molecular geometry, electronic structure, optical properties researchgate.net
Molecular DockingDrug discovery (e.g., antiviral)Binding affinity and interaction modes with protein targets (e.g., SARS-CoV-2 proteins) researchgate.net
Machine Learning (QSAR)Prediction of biological activityForecasting anti-inflammatory or anticancer efficacy based on molecular structure scirp.org
Data-Driven ModelingMaterials science applicationsPredicting performance of pyrimidines as corrosion inhibitors researchgate.net

Discovery and Exploration of New Reactivity Modes and Transformations

While the core pyrimidine structure is well-established, ongoing research is uncovering novel reactivity patterns and transformations, particularly for functionalized derivatives like cyanopyrimidines. The unique electronic nature of the cyano group often imparts reactivity that can be exploited for innovative chemical biology and synthetic applications.

A compelling area of emerging research is the use of the activated nitrile in 2-cyanopyrimidines for chemoselective bioconjugation. Studies have shown that 2-cyanopyrimidines can react selectively with the N-terminal cysteine of peptides. acs.org This reaction proceeds efficiently at neutral pH and enables the cyclization of phage-displayed peptide libraries, a powerful technique for the discovery of new peptide-based drugs. acs.org This application highlights a shift from viewing the cyano group as a static substituent to leveraging its latent reactivity for sophisticated molecular engineering.

Another avenue of exploration involves using cyanopyrimidines as building blocks for more complex heterocyclic systems. The synthesis of fused pyrimidine rings, such as thiazolo[3,2-a]-pyrimidin-5-one, demonstrates the versatility of the cyanopyrimidine scaffold in constructing novel molecular architectures. tandfonline.com These new transformations expand the chemical space accessible to chemists and provide pathways to compounds with unique three-dimensional shapes and potentially novel biological activities. Future work will likely focus on discovering new catalysts and reaction conditions to control these transformations and access an even wider array of fused heterocyclic systems.

Interdisciplinary Applications of Pyrimidine Chemistry in Emerging Scientific Fields

The unique structural and electronic features of this compound derivatives make them attractive candidates for a wide range of applications beyond their traditional roles. The future will see these compounds increasingly utilized in diverse and emerging scientific fields, from targeted cancer therapy to advanced materials.

In medicinal chemistry , there is a strong focus on designing cyanopyrimidine derivatives as highly specific enzyme inhibitors. The cyano group can act as a key hydrogen bond acceptor, enabling potent and selective binding to protein targets. nih.gov For example, 5-cyanopyrimidine (B126568) derivatives have been developed as potent and orally active inhibitors of p38α MAP kinase, a key target in inflammatory diseases. nih.gov X-ray crystallography has confirmed that the cyano nitrogen forms a direct hydrogen bond with the backbone of a methionine residue in the kinase's active site. nih.gov Similarly, various cyanopyrimidine derivatives are being investigated as next-generation anticancer agents that target proteins like Mcl-1, Bcl-2, VEGFR-2, and HER-2, which are crucial for cancer cell survival and proliferation. mdpi.comnih.gov

In the realm of materials science , the aromatic and electronically tunable nature of the pyrimidine ring is being explored for new applications. As demonstrated by computational and data-driven studies, pyrimidine derivatives show promise as effective, non-toxic corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.net This opens up possibilities for using this compound-based compounds in protective coatings and industrial fluids. The broader class of pyrimidines is also finding use in the development of organic light-emitting diodes (OLEDs), dyes, and organic semiconductors, suggesting that the specific electronic properties of cyanomethoxypyrimidines could be harnessed for novel optoelectronic materials.

The continued exploration of this compound chemistry, driven by innovations in synthesis, computation, and interdisciplinary collaboration, ensures that this versatile scaffold will remain a cornerstone of molecular innovation for years to come.

Q & A

Q. How should researchers handle conflicting spectral data during this compound characterization?

  • Methodological Guidance : Re-examine sample preparation (e.g., solvent purity, degassing) and instrument calibration. Compare with literature spectra of analogous compounds. If discrepancies persist, employ alternative techniques (e.g., 2D NMR for stereochemical confirmation) and consult peer-review feedback pre-submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.